Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate
Description
This compound belongs to the piperidine-carboxylate family, characterized by a piperidine ring core protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a cyclopropylmethyl-substituted amino group at the 3-position. The Boc group enhances stability during synthetic processes, while the cyclopropylmethyl moiety introduces steric and electronic effects that influence interactions with biological targets or downstream reactivity. Such derivatives are widely used as intermediates in pharmaceuticals, particularly in kinase inhibitors or central nervous system (CNS) drugs, where the cyclopropane ring can modulate lipophilicity and metabolic stability .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)15-9-11-6-7-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
HDXBVKIHCGIYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in multi-step syntheses.
| Reagents/Conditions | Product | References |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Piperidine-1-carboxylic acid derivative | |
| HCl in dioxane | Deprotected amine intermediate |
The Boc (tert-butyloxycarbonyl) group is selectively removed under acidic conditions, leaving the amine group intact for subsequent functionalization .
Amide Bond Formation
The cyclopropylmethyl amino group reacts with acyl chlorides or activated esters to form amides, enhancing pharmacological relevance.
| Reagents | Reaction Type | Application |
|---|---|---|
| Ethyl isocyanatoacetate | Urea/amide coupling | Synthesis of kinase inhibitors |
| EDC/HOBt | Carbodiimide-mediated coupling | Peptide mimetics |
Example:
Reaction with ethyl isocyanatoacetate in dichloromethane (DCM) yields urea derivatives, confirmed via -NMR and LC-MS .
Reductive Amination
The amine group participates in reductive amination with aldehydes or ketones to form secondary or tertiary amines.
| Reagents | Substrate | Product |
|---|---|---|
| NaBH, ethanol | 4-Nitrobenzaldehyde | N-alkylated piperidine derivatives |
| NaBHCN, MeOH | Aromatic aldehydes | High-yield amine adducts |
This method is used to introduce aromatic or aliphatic chains for drug discovery .
Nucleophilic Substitution
The piperidine nitrogen can act as a nucleophile in alkylation or arylation reactions.
| Reagents | Electrophile | Application |
|---|---|---|
| Alkyl halides, KCO | Bromoacetophenone | Antibacterial agents |
| Aryl boronic acids, Pd catalysis | Suzuki-Miyaura coupling | Biaryl derivatives for CNS targets |
Example:
Suzuki coupling with trifluoromethoxyphenylboronic acid under Pd catalysis introduces aryl groups at the C6 position of purine hybrids .
Protection/Deprotection Strategies
The tert-butyl group enables orthogonal protection in multi-step syntheses.
| Step | Conditions | Purpose |
|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate | Amine protection during synthesis |
| Boc deprotection | TFA/DCM | Free amine generation for coupling |
Key Structural Insights
Scientific Research Applications
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a Boc-piperidine backbone with several analogues, but differences in substituents at the 3-position define their distinct properties. Below is a comparative analysis:
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~265) is lower than analogues with bulky substituents (e.g., 384.27 for the bromopyridine derivative), favoring better bioavailability .
- Lipophilicity : Halogenated derivatives (e.g., 1785763-56-5, 2402828-79-7) have higher logP values due to Cl/Br atoms, which may improve membrane permeability but increase metabolic oxidation risks .
Biological Activity
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate, also known by its CAS number 1490422-18-8, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 250.33 g/mol
- CAS Number : 1490422-18-8
This compound has been studied primarily for its role as a receptor antagonist, particularly targeting the CXCR7 receptor. This receptor is implicated in various physiological processes, including inflammation and cancer progression. The compound's structure allows it to bind effectively to the receptor, inhibiting its activity and potentially modulating related signaling pathways.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound was evaluated for cytotoxic effects in various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated that at concentrations up to 10 µM, there was no significant decrease in cell viability, suggesting a favorable safety profile in these models .
-
Kinase Inhibition :
- In studies assessing kinase inhibitory activity, this compound exhibited competitive inhibition against GSK-3β with an IC value in the low nanomolar range (8 nM), indicating potent activity . This inhibition is relevant for therapeutic strategies targeting conditions like Alzheimer's disease and cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural components. Modifications in the piperidine ring and the introduction of cyclopropylmethyl groups have been shown to enhance receptor binding affinity and selectivity. For instance, compounds with smaller substituents on the piperidine nitrogen demonstrated reduced activity, highlighting the importance of steric factors in receptor interaction .
Case Studies
-
Thrombin Inhibition :
- A related study optimized derivatives for thrombin inhibition, revealing that structural modifications could lead to increased potency against thrombin while maintaining selectivity for other serine proteases . This suggests that similar strategies could be applied to this compound for enhancing its biological profile.
- Receptor Antagonism :
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 250.33 g/mol |
| CAS Number | 1490422-18-8 |
| IC (GSK-3β Inhibition) | 8 nM |
| Cell Viability (HT-22/BV-2) | No significant decrease at ≤10 µM |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate?
- Methodology : Multi-step synthesis typically involves:
- Formation of the piperidine core with tert-butyl carbamate protection (e.g., using tert-butyl dicarbonate (Boc₂O) under basic conditions).
- Introduction of the cyclopropylmethylamine group via nucleophilic substitution or reductive amination .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 269.3).
- HPLC : Purity assessment using reverse-phase C18 columns .
Q. What safety protocols are recommended for handling this compound?
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation .
- Emergency Measures : Immediate rinsing with water for skin/eye contact; consult SDS for toxicity thresholds (limited acute toxicity data available) .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream modifications?
- Steric Hindrance : The bulky tert-butyl group limits nucleophilic attack at the piperidine nitrogen, necessitating deprotection (e.g., TFA) for further functionalization .
- Electronic Effects : Electron-donating tert-butyl carbamate stabilizes intermediates during catalytic hydrogenation or cross-coupling reactions .
- Computational Insight : Molecular docking (e.g., Glide software) predicts binding affinities to biological targets by modeling steric clashes .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Observed Discrepancies : Yields vary (40–75%) due to:
- Impurity of cyclopropylmethylamine precursors.
- Competing side reactions (e.g., over-alkylation) .
- Optimization Strategies :
- Use high-purity reagents and anhydrous conditions.
- Monitor reactions via TLC or in-situ IR spectroscopy .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage?
- Stability Profile :
- Acidic Conditions : Rapid Boc deprotection at pH < 3.
- Thermal Stability : Degrades above 80°C; store at –20°C in inert atmospheres .
Data-Driven Research Questions
Q. What computational methods are suitable for predicting biological activity?
- Docking Simulations : Glide’s OPLS-AA force field evaluates ligand-receptor interactions, achieving <1 Å RMSD accuracy in pose prediction .
- ADMET Prediction : SwissADME or ProTox-II models assess solubility (LogS ≈ –3.5) and cytochrome P450 inhibition risks .
Q. How can NMR spectral data resolve ambiguities in regioisomer formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
